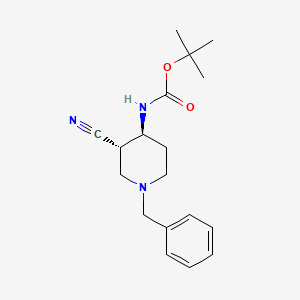

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Description

Chemical Structure and Properties Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester (CAS: 2065250-34-0 and 2065250-51-1) is a piperidine-derived compound featuring a benzyl group at the 1-position, a cyano substituent at the 3-position, and a tert-butyl carbamate group at the 4-position. Its molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of 313.4 g/mol. This compound is synthesized as a high-purity intermediate (≥95%) for pharmaceutical applications, particularly in the development of kinase inhibitors and other bioactive molecules . The trans-configuration of the substituents on the piperidine ring is critical for its stereochemical interactions in biological systems.

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-1-benzyl-3-cyanopiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTGPOIQJWKWKB-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the piperidine derivative.

Addition of the Cyano Group: This can be done through nucleophilic addition reactions using cyanide sources.

Formation of the Carbamic Acid Ester: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyano groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Benzyl halides, cyanide sources.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is characterized by its molecular formula and a molecular weight of 315.42 g/mol. The compound features a piperidine ring substituted with a benzyl group and a cyano group, contributing to its unique reactivity and biological activity.

Medicinal Chemistry Applications

a. Antidepressant Activity

Recent studies have investigated the antidepressant properties of compounds similar to this compound. Research indicates that derivatives of piperidine can exhibit significant serotonin reuptake inhibition, suggesting potential use in developing new antidepressant medications .

b. Neuroprotective Effects

The compound's structure suggests it may have neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, enhancing neuronal survival under stress conditions .

c. Pain Management

This compound has been explored for its analgesic properties. Its ability to interact with opioid receptors positions it as a candidate for pain management therapies, potentially offering alternatives to traditional opioids with lower addiction risks .

Pharmacological Research

a. Drug Development

The compound is being studied for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system-targeted therapies .

b. Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. These studies aim to optimize the compound's efficacy and selectivity for specific biological targets, paving the way for more effective therapeutic agents .

Material Science Applications

a. Polymer Chemistry

This compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability . Its functional groups allow for further modification, enabling the design of materials with specific characteristics.

b. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require robust performance under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Key Observations :

- Cyano vs. Hydroxy Groups: The cyano group in the target compound reduces polarity compared to the hydroxy analog (1013333-20-4), improving lipid solubility and membrane permeability .

- Carboxylic Acid vs. Carbamate : The carboxylic acid derivative (652971-20-5) introduces acidity, enabling salt formation for enhanced crystallinity, but limits compatibility with basic reaction conditions .

Ring Size and Stereochemistry

| Compound Name | Ring System | Substituents | Stereochemistry |

|---|---|---|---|

| Trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester | Cyclopentane | Aminomethyl, tert-butyl carbamate | Trans-configuration |

| Trans-(3-Aminocyclobutyl)acetic acid hydrochloride | Cyclobutane | Aminomethyl, acetic acid | Trans-configuration |

| Trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester | Cyclohexane | Methyl, tert-butyl carbamate | Trans-configuration |

Key Observations :

- Piperidine vs. Smaller Rings : Piperidine derivatives (e.g., the target compound) offer greater conformational flexibility compared to cyclopentane or cyclobutane analogs, which may restrict binding to sterically sensitive targets .

Biological Activity

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester, a compound with the molecular formula C18H25N3O2, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, pharmacological effects, and relevant case studies.

- Chemical Formula : C18H25N3O2

- Molecular Weight : 317.41 g/mol

- CAS Number : [not specified in available sources]

- IUPAC Name : tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route often includes the formation of the carbamate through reaction with tert-butyl isocyanate followed by the introduction of the benzyl and cyano groups.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 μM to 14.65 μM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 2.43 |

| Compound B | HepG2 | 4.98 |

| Compound C | LLC-PK1 | >20 |

The mechanism by which this compound exerts its anticancer effects may involve microtubule destabilization, leading to apoptosis in cancer cells. In vitro studies have shown that such compounds can enhance caspase activity, indicating an apoptotic pathway activation .

Neuroprotective Effects

In addition to its anticancer properties, this compound class has been evaluated for neuroprotective effects. Research suggests that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Case Study on Anticancer Activity : A study involving a series of piperidine derivatives demonstrated that modifications at the benzyl and cyano positions significantly influenced cytotoxicity against various cancer cell lines. The study highlighted the promising nature of these compounds as potential chemotherapeutics .

- Neuroprotection Research : Another investigation focused on the neuroprotective capabilities of similar structures in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and improve cellular viability under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.